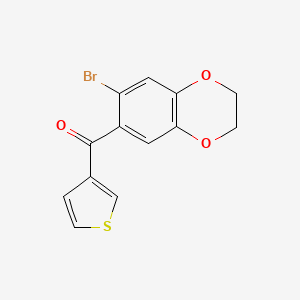
Methanone,(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-3-thienyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-3-thienyl- is a complex organic compound characterized by the presence of a brominated benzodioxin ring and a thienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-3-thienyl- typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Bromination: The benzodioxin ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Thienyl Group Introduction: The thienyl group is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-3-thienyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzodioxin ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzodioxin derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-3-thienyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-3-thienyl- involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl): Similar structure but with a methylphenyl group instead of a thienyl group.
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methoxyphenyl): Contains a methoxyphenyl group instead of a thienyl group.
Uniqueness
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-3-thienyl- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C13H9BrO3S |
|---|---|
Molekulargewicht |
325.18 g/mol |
IUPAC-Name |
(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-thiophen-3-ylmethanone |
InChI |
InChI=1S/C13H9BrO3S/c14-10-6-12-11(16-2-3-17-12)5-9(10)13(15)8-1-4-18-7-8/h1,4-7H,2-3H2 |
InChI-Schlüssel |
XZJQUWGTYJGOIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C(=O)C3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


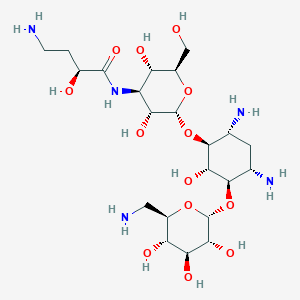
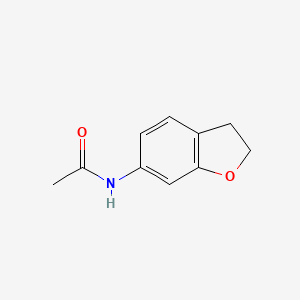
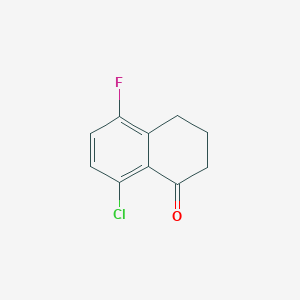
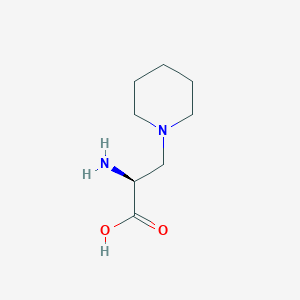
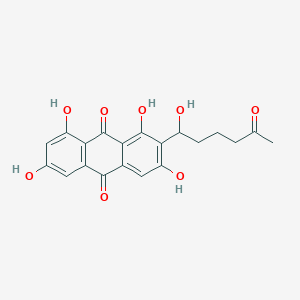

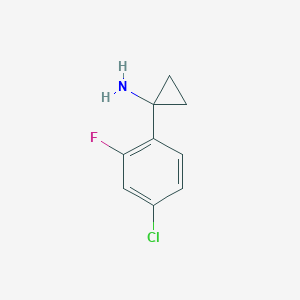
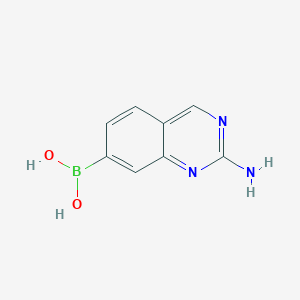
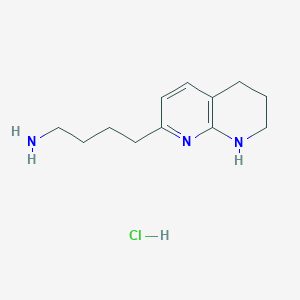
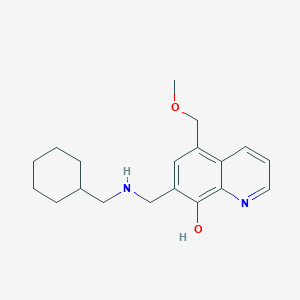
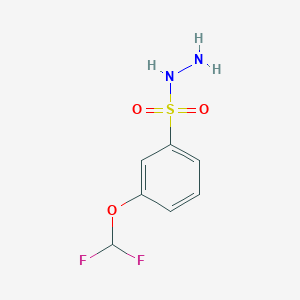
![4-Hydroxy-3-(3'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13140274.png)
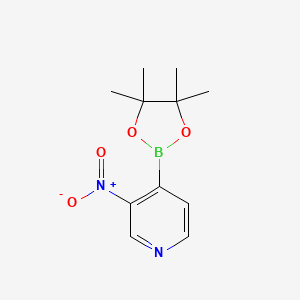
![1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione](/img/structure/B13140282.png)
